molecular formula C15H13BO3 B13401711 (3-Methoxyphenanthren-9-yl)boronic acid

(3-Methoxyphenanthren-9-yl)boronic acid

Cat. No.: B13401711
M. Wt: 252.07 g/mol
InChI Key: ZQAHBZFBSUSNCY-UHFFFAOYSA-N
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Description

(3-Methoxyphenanthren-9-yl)boronic acid is an organoboron compound that features a phenanthrene core substituted with a methoxy group at the 3-position and a boronic acid group at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenanthren-9-yl)boronic acid typically involves the borylation of a suitable phenanthrene precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under inert conditions .

Industrial Production Methods

Industrial production of boronic acids often involves similar catalytic processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenanthren-9-yl)boronic acid can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted phenanthrene derivatives.

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Phenols or quinones.

    Substitution: Substituted phenanthrene derivatives.

Scientific Research Applications

(3-Methoxyphenanthren-9-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methoxyphenanthren-9-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: Similar structure but lacks the phenanthrene core.

    4-Methoxyphenylboronic acid: Similar structure with the methoxy group at the 4-position.

    Phenanthren-9-ylboronic acid: Lacks the methoxy group.

Uniqueness

(3-Methoxyphenanthren-9-yl)boronic acid is unique due to the presence of both the methoxy group and the phenanthrene core, which can influence its reactivity and the types of products formed in chemical reactions. This combination of functional groups makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C15H13BO3

Molecular Weight

252.07 g/mol

IUPAC Name

(3-methoxyphenanthren-9-yl)boronic acid

InChI

InChI=1S/C15H13BO3/c1-19-11-7-6-10-8-15(16(17)18)13-5-3-2-4-12(13)14(10)9-11/h2-9,17-18H,1H3

InChI Key

ZQAHBZFBSUSNCY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C(C=C2)OC)C3=CC=CC=C13)(O)O

Origin of Product

United States

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